![molecular formula C17H17NO5 B13176777 (2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13176777.png)
(2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid is an organic compound that belongs to the class of phenylacrylic acids These compounds are characterized by the presence of a phenyl group attached to an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and 2-pyridinemethanol.
Formation of Intermediate: The aldehyde group of 3,5-dimethoxybenzaldehyde can undergo a condensation reaction with 2-pyridinemethanol to form an intermediate.
Aldol Condensation: The intermediate can then undergo an aldol condensation reaction with an appropriate acrylic acid derivative to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated carboxylic acid.
Substitution: The methoxy and pyridinylmethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce saturated carboxylic acids.
Wissenschaftliche Forschungsanwendungen
(2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of (2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, modulating biological pathways, or affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnamic Acid Derivatives: Compounds with similar phenylacrylic acid structures.
Methoxyphenyl Compounds: Compounds with methoxy groups attached to a phenyl ring.
Pyridinylmethoxy Compounds: Compounds with pyridinylmethoxy groups.
Eigenschaften
Molekularformel |
C17H17NO5 |
|---|---|
Molekulargewicht |
315.32 g/mol |
IUPAC-Name |
(E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H17NO5/c1-21-14-9-12(6-7-16(19)20)10-15(22-2)17(14)23-11-13-5-3-4-8-18-13/h3-10H,11H2,1-2H3,(H,19,20)/b7-6+ |
InChI-Schlüssel |
IBPAPNBYVFEQHK-VOTSOKGWSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=N2)OC)/C=C/C(=O)O |
Kanonische SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=N2)OC)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


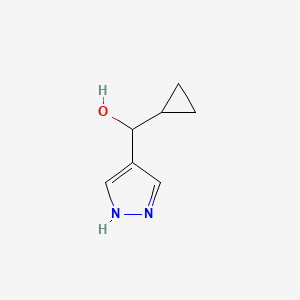

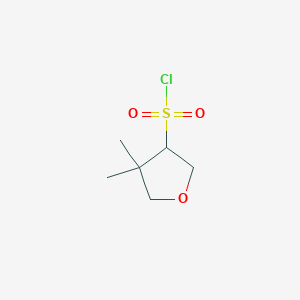
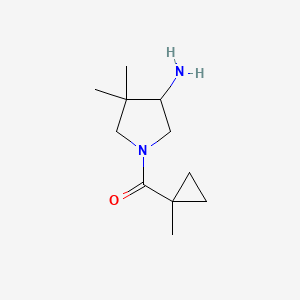


![{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13176754.png)
![1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13176759.png)
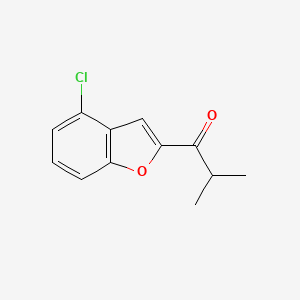

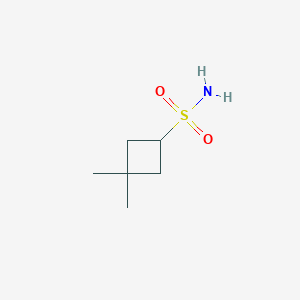

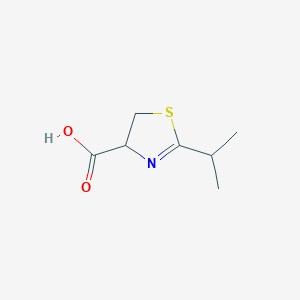
![6-[Methyl(oxolan-3-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13176786.png)
